molecular formula C10H19NO2 B8233265 (2R)-2-amino-5-cyclopentylpentanoic acid

(2R)-2-amino-5-cyclopentylpentanoic acid

Cat. No.: B8233265
M. Wt: 185.26 g/mol
InChI Key: YCUIVRCODIZNQZ-SECBINFHSA-N
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Description

(2R)-2-Amino-5-cyclopentylpentanoic acid is a non-proteinogenic amino acid featuring a cyclopentyl substituent at the terminal carbon of a pentanoic acid backbone. The stereochemistry at the α-carbon (2R configuration) and the bulky cyclopentyl group likely influence its physicochemical properties, such as solubility, lipophilicity, and biological activity. For example:

  • Cyclopentyl vs. Methoxy: (2R)-2-Amino-5-methoxypentanoic acid () replaces the cyclopentyl group with a methoxy moiety, likely increasing polarity and reducing steric hindrance.
  • Cyclopentyl vs.

Properties

IUPAC Name

(2R)-2-amino-5-cyclopentylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-9(10(12)13)7-3-6-8-4-1-2-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUIVRCODIZNQZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CCC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-5-cyclopentylpentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which is converted to cyclopentylamine through reductive amination.

    Chain Extension: The cyclopentylamine is then subjected to a chain extension reaction using a suitable reagent such as bromoacetic acid to form the intermediate compound.

    Amination: The intermediate is then aminated using ammonia or an amine source to introduce the amino group at the 2-position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-5-cyclopentylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acids with different functional groups.

Scientific Research Applications

(2R)-2-amino-5-cyclopentylpentanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand the role of non-proteinogenic amino acids in biological systems.

    Industrial Applications: It serves as an intermediate in the synthesis of complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of (2R)-2-amino-5-cyclopentylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The amino group can form hydrogen bonds, further stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The terminal substituent significantly impacts molecular behavior. Key comparisons include:

Compound Name Substituent Molecular Weight Functional Groups Key Properties (Inferred)
(2R)-2-Amino-5-cyclopentylpentanoic acid Cyclopentyl ~215.3* Amino, carboxylic acid High lipophilicity, steric bulk
(2R)-2-Amino-5-methoxypentanoic acid Methoxy 147.17 Amino, carboxylic acid, ether Moderate polarity, lower steric bulk
(2R,4R)-4-Amino-2-methyl-5-phenylpentanoic acid Phenyl, methyl 207.27 Amino, carboxylic acid, aryl High hydrophobicity, aromatic interactions
(S)-2-Amino-5,5,5-trifluoropentanoic acid Trifluoromethyl 175.12 Amino, carboxylic acid, CF₃ Enhanced metabolic stability, electronegativity

*Estimated based on analogs.

  • Cyclopentyl vs. Trifluoromethyl: The trifluoromethyl group in (S)-2-Amino-5,5,5-trifluoropentanoic acid () introduces strong electronegativity and metabolic resistance, whereas the cyclopentyl group offers steric shielding and moderate lipophilicity .
  • Cyclopentyl vs.

Stereochemical and Pharmacological Implications

Stereochemistry and substituent positioning dictate biological interactions:

  • Stereoisomerism: (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid () and its ethyl ester () highlight the role of stereochemistry in drug design.
  • Biological Activity: Compound 26 (), a thiazole-containing pentanoic acid derivative, demonstrates how heterocyclic substituents can modulate protease inhibition or receptor binding. The cyclopentyl group in the target compound may similarly influence target affinity but with distinct steric effects .

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